molecular formula C18H15FN4OS B2423295 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole CAS No. 1286716-82-2

2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole

Cat. No.: B2423295
CAS No.: 1286716-82-2
M. Wt: 354.4
InChI Key: RYUNRBXOGMDFRW-UHFFFAOYSA-N
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Description

2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole is a complex organic compound that features a benzimidazole moiety linked to an oxadiazole ring through an ethyl chain, with a fluorobenzyl thioether substituent

Properties

IUPAC Name

2-[2-(1H-benzimidazol-2-yl)ethyl]-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4OS/c19-13-7-5-12(6-8-13)11-25-18-23-22-17(24-18)10-9-16-20-14-3-1-2-4-15(14)21-16/h1-8H,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUNRBXOGMDFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC3=NN=C(O3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of Benzimidazole: The synthesis begins with the formation of the benzimidazole core. This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole is then alkylated using an appropriate alkyl halide to introduce the ethyl chain.

    Oxadiazole Formation: The next step involves the cyclization of a hydrazide intermediate with a carbonyl compound to form the 1,3,4-oxadiazole ring.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Reaction Mechanisms

The mechanisms underlying these reactions often involve nucleophilic attack on electrophilic centers, leading to the formation of cyclic structures. For example:

  • Nucleophilic Substitution : The thiol group in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, potentially forming thioether or thioester derivatives.

  • Electrophilic Aromatic Substitution : The aromatic rings present in the benzimidazole and fluorobenzyl moieties may undergo electrophilic aromatic substitution reactions under appropriate conditions, allowing for further functionalization of the compound .

Anticancer Activity

Research has indicated that 1,3,4-oxadiazole derivatives exhibit significant anticancer properties by inhibiting various enzymes involved in cancer progression:

  • Enzyme Inhibition : Compounds similar to the target molecule have been shown to inhibit topoisomerases and telomerase, which are crucial for cancer cell proliferation. For instance, certain oxadiazole derivatives demonstrated IC50 values ranging from 1.59 to 7.48 μM against human lung cancer cell lines .

Mechanism of Action Studies

Studies on the mechanism of action reveal that these compounds can induce apoptosis in cancer cells through mitochondrial membrane depolarization and activation of caspase pathways. Notably, some derivatives have shown enhanced selectivity towards specific cancer cell lines compared to standard treatments like cisplatin .

Biological Activity Data

CompoundCell LineIC50 (μM)Mechanism
Compound from Study A549 (Lung)<0.14Apoptosis induction
Compound from Study C6 (Glioma)8.16MMP-9 inhibition

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the significant anticancer properties of 1,3,4-oxadiazole derivatives, including the compound . The following points summarize key findings:

  • Mechanism of Action : The compound has shown to inhibit specific cancer cell lines effectively. For instance, derivatives containing benzimidazole moieties were synthesized and tested against leukemia and melanoma cell lines, demonstrating notable cytotoxicity with mean GI50 values significantly lower than those of established anticancer drugs like bendamustine and chlorambucil .
  • Comparative Efficacy : In a study involving multiple derivatives of 1,3,4-oxadiazole, certain compounds exhibited GI50 values under 10 µM against various cancer cell lines such as HL-60 (leukemia) and UACC-62 (melanoma), indicating strong anticancer potential .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple steps that can affect its biological activity:

  • Synthesis Techniques : Various synthetic strategies have been employed to create oxadiazole derivatives. These include the reaction of benzimidazole with thioketones and other electrophiles under controlled conditions to yield compounds with enhanced biological activity .
  • Structure-Activity Relationship : The presence of specific substituents on the oxadiazole ring significantly influences the compound's efficacy against cancer cells. For example, modifications at the 5-position with different aryl groups have been linked to improved inhibitory effects on thymidine phosphorylase and other cancer-related enzymes .

Other Biological Activities

Beyond anticancer properties, 1,3,4-oxadiazoles have been explored for various other therapeutic applications:

  • Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents against a range of pathogens. Their effectiveness often correlates with structural modifications that enhance membrane permeability or target specific bacterial enzymes .
  • Anticonvulsant Activity : Certain oxadiazole derivatives have been investigated for their anticonvulsant properties. Compounds with specific functional groups displayed significant activity in seizure models, suggesting potential use in epilepsy treatment .

Case Studies

StudyCompound TestedCell LinesKey Findings
Asif Husain et al.Benzimidazole-containing oxadiazolesCCRF-CEM (leukemia), MDA-MB-435 (melanoma)Significant cytotoxicity; MID GI50 = 2.09
Taha M et al.Bis-chloro-indolyl methyl oxadiazolesVarious leukemia cell lines6–9 times more thymidine phosphorylase inhibition than standard drugs
Shamsuzzaman et al.Steroidal oxadiazole derivativesHL-60 (leukemia)Most potent compound with IC50 = 17.33

Mechanism of Action

The mechanism of action of 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring may also contribute to the compound’s binding affinity and specificity. The fluorobenzyl thioether group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-chlorobenzyl)thio)-1,3,4-oxadiazole
  • 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-methylbenzyl)thio)-1,3,4-oxadiazole
  • 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole

Uniqueness

The uniqueness of 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl thioether group, in particular, may enhance its biological activity and stability compared to similar compounds with different substituents.

Biological Activity

The compound 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to synthesize current findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a benzimidazole moiety linked to an oxadiazole ring, which is known for its diverse biological activities. The presence of the 4-fluorobenzyl thio group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Research indicates that 1,3,4-oxadiazole derivatives exhibit a range of mechanisms that contribute to their biological activity:

  • Anticancer Activity :
    • Oxadiazoles have been shown to inhibit various enzymes involved in cancer cell proliferation, including thymidylate synthase , HDAC , and topoisomerase II . These enzymes are critical for DNA synthesis and repair, making them attractive targets for anticancer therapies.
  • Antiviral Properties :
    • Some studies suggest that oxadiazole derivatives possess antiviral activity against hepatitis C virus (HCV), potentially through the inhibition of viral replication .
  • Antimicrobial Effects :
    • The compound may also demonstrate antimicrobial properties, as suggested by various studies on related oxadiazole compounds that have shown effectiveness against bacterial and fungal strains .

Table 1: Biological Activities of Oxadiazole Derivatives

Activity TypeMechanism/TargetReference
AnticancerInhibition of HDAC and thymidylate synthase
AntiviralInhibition of HCV replication
AntimicrobialBroad-spectrum activity against bacteria and fungi
AntidiabeticPotential modulation of glucose metabolism
Anti-inflammatoryInhibition of inflammatory cytokines

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various 1,3,4-oxadiazole derivatives in vitro against human cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. The study highlighted the importance of substituent groups in enhancing cytotoxicity .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties against HCV. The compound was tested in vitro and demonstrated significant inhibition of viral replication at concentrations lower than those toxic to host cells. This suggests a favorable therapeutic window for further development as an antiviral agent .

Q & A

Basic Questions

Q. What are the optimized synthetic routes for preparing 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 5-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-1,3,4-oxadiazole-2-thiol with 4-fluorobenzyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 6–12 hours. Purification is achieved using gradient column chromatography (silica gel, hexane/ethyl acetate) to yield the target compound as a white solid (40–61% yield) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign chemical shifts to verify the benzimidazole, oxadiazole, and 4-fluorobenzylthio moieties. For example, the oxadiazole C-2 and C-5 carbons appear at δ ~165–170 ppm in ¹³C NMR .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error for exact mass validation .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages to assess purity (>95% concordance) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzylthio group) influence antimicrobial activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., 4-Cl, 4-Br) on the benzylthio moiety enhance antimicrobial potency. For example, 4-chlorobenzylthio derivatives show 2–4× lower MIC values against E. coli compared to unsubstituted analogs. Activity is assessed via broth microdilution assays (CLSI guidelines), with docking studies (MOE software) suggesting improved hydrophobic interactions with bacterial enzyme active sites .

Q. How can molecular docking studies predict cholinesterase inhibitory activity for Alzheimer’s disease research?

  • Methodological Answer :

  • Protein Preparation : Retrieve acetylcholinesterase (AChE) crystal structure (PDB: 4EY7). Remove water molecules and add polar hydrogens.
  • Ligand Preparation : Optimize the compound’s geometry (DFT/B3LYP/6-31G*) and generate 3D conformers.
  • Docking : Use AutoDock Vina with a grid box centered on the catalytic triad (Ser203, His447, Glu334). Analyze binding poses for hydrogen bonds (e.g., oxadiazole N with Ser203) and π-π stacking (benzimidazole with Trp86). A docking score ≤−8.0 kcal/mol correlates with experimental IC₅₀ ≤10 µM .

Q. How to resolve discrepancies between calculated and experimental elemental analysis data?

  • Methodological Answer :

  • Recalculation : Verify stoichiometry using software (e.g., ChemDraw) and ensure combustion analysis accounts for hygroscopicity.
  • Purity Check : Re-examine via HPLC (C18 column, acetonitrile/water gradient) to detect impurities. For example, residual DMF (δ 2.7–2.9 ppm in ¹H NMR) may inflate nitrogen content .

Q. What strategies improve reaction yields in the synthesis of benzimidazole-oxadiazole hybrids?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with DMSO to reduce side reactions (e.g., oxidation of thiols).
  • Catalyst Screening : Use CuI (5 mol%) to accelerate nucleophilic substitution (yield increase from 40% to 65%) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes (80°C, 150 W), improving yield by 15–20% .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results between in vitro and computational models?

  • Methodological Answer :

  • Assay Validation : Repeat in vitro assays (e.g., cholinesterase inhibition) with positive controls (e.g., donepezil) to rule out false negatives.
  • Force Field Adjustment : In docking, switch from AMBER to CHARMM force fields to better model π-cation interactions (e.g., benzimidazole with AChE’s Trp86), aligning computational predictions with experimental IC₅₀ values .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?

  • Methodological Answer :

  • Cell Lines : Use MCF-7 (breast cancer) and A549 (lung cancer) with cisplatin as a control.
  • Assays : MTT assay (48-hour exposure), apoptosis via Annexin V/PI staining, and cell cycle analysis (flow cytometry). IC₅₀ values <20 µM indicate promising activity. Synergy studies (e.g., with paclitaxel) can be analyzed using CompuSyn software .

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